molecular formula C21H22N4O3 B3002257 2-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-(indolin-1-yl)ethanone CAS No. 1251625-74-7

2-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-(indolin-1-yl)ethanone

Cat. No.: B3002257
CAS No.: 1251625-74-7
M. Wt: 378.432
InChI Key: FKSVNESSDZZCHE-UHFFFAOYSA-N
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Description

This compound integrates multiple heterocyclic motifs:

  • 1,3,4-Oxadiazole: A five-membered aromatic ring with two nitrogen and one oxygen atom, known for enhancing metabolic stability and binding affinity in medicinal chemistry .
  • Furan: A oxygen-containing heterocycle contributing to π-π stacking interactions in biological targets .
  • Piperidine: A six-membered amine ring that improves solubility and pharmacokinetic properties .
  • Indoline: A bicyclic structure linked to neurotransmitter receptor modulation .

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c26-19(25-12-9-15-4-1-2-5-17(15)25)14-24-10-7-16(8-11-24)20-22-23-21(28-20)18-6-3-13-27-18/h1-6,13,16H,7-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSVNESSDZZCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)CC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-(indolin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Structural Overview

The compound features a furan ring , an oxadiazole moiety , a piperidine ring , and an indoline structure , which contribute to its pharmacological properties. The presence of these functional groups is significant in influencing the compound's interactions at the molecular level.

Anticancer Properties

Recent studies have indicated that derivatives of oxadiazole compounds exhibit notable anticancer activities. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines, including breast cancer (MCF-7) and pancreatic cancer (PANC-1).

A study demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells by activating the p53 pathway and increasing caspase-3 cleavage, leading to programmed cell death. The mechanism involves strong hydrophobic interactions between the aromatic rings of oxadiazole derivatives and amino acid residues in target proteins, akin to the action of established anticancer agents like Tamoxifen .

Antimicrobial Activity

Oxadiazole-containing compounds have also been evaluated for their antimicrobial properties. Research indicates that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds suggest their potential as novel antimicrobial agents .

Case Studies

  • Study on Anticancer Activity : In a comparative study, a derivative similar to our compound exhibited an MIC range of 8 to 16 µg/mL against PANC-1 cells, showing up to 80% growth inhibition . This suggests that modifications to the oxadiazole core can enhance anticancer efficacy.
  • Antimicrobial Evaluation : Another study reported that oxadiazole derivatives demonstrated effective antibacterial activity with MIC values comparable to standard antibiotics . This supports the potential use of such compounds in treating infections caused by resistant bacterial strains.

Data Table: Biological Activities of Related Compounds

Compound NameStructure FeaturesAnticancer ActivityAntimicrobial ActivityReference
Compound AOxadiazole + FuranMIC: 8–16 µg/mLEffective against E. coli
Compound BIndoline + OxadiazoleInduces apoptosis in MCF-7 cellsActive against S. aureus
Compound CFuran + PiperidineGrowth inhibition in PANC-1 cellsBroad-spectrum activity

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. A study demonstrated that derivatives of oxadiazole showed cytotoxicity against various cancer cell lines. The incorporation of the furan and indoline groups may enhance this activity by improving binding affinity to cancer targets. For instance, a derivative similar to our compound was shown to inhibit tumor growth in vivo models .

Antimicrobial Properties

The furan and oxadiazole functionalities have been associated with antimicrobial activity. A recent investigation into similar structures revealed that they possess considerable antibacterial and antifungal effects. The mechanism appears to involve disruption of microbial cell membranes, which could be a promising avenue for developing new antibiotics .

Neuroprotective Effects

Studies have suggested that compounds featuring piperidine rings can exhibit neuroprotective effects. The presence of the indoline structure may further enhance neuroprotection by modulating neurotransmitter systems. Preliminary data indicate that related compounds reduced oxidative stress markers in neuronal cell cultures .

Organic Electronics

The unique electronic properties of oxadiazoles make them suitable for applications in organic electronics. Research has shown that compounds with similar structures can be used as semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Their ability to form stable thin films is particularly advantageous for device fabrication .

Photophysical Properties

The photophysical characteristics of the compound, including fluorescence and phosphorescence, are being explored for use in sensors and imaging technologies. The furan group contributes to light absorption properties, making it a candidate for luminescent materials .

Case Studies

  • Anticancer Study : A derivative of this compound was tested against breast cancer cell lines (MCF-7). Results showed a dose-dependent inhibition of cell proliferation with an IC50 value of 12 µM, indicating significant potential for further development as an anticancer agent .
  • Antimicrobial Testing : A series of oxadiazole derivatives were synthesized and tested against Staphylococcus aureus and E. coli. The results demonstrated that compounds with furan substitutions exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL .
  • Organic Photovoltaics : In a study on organic solar cells, a related oxadiazole compound was incorporated into the active layer, resulting in an efficiency increase from 5% to 7% due to improved charge transport properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole and Piperidine Moieties

AZD8835 ()
  • Structure: Contains a triazole-oxadiazole core linked to piperidine and a hydroxypropanone chain.
  • Activity : Potent PI3Kα/δ inhibitor (IC₅₀ < 10 nM), showing antitumor efficacy in breast cancer models.
  • Key Difference : Replaces indoline with a triazole-pyrazine group, enhancing kinase selectivity but reducing CNS permeability compared to the target compound .
2-[[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone ()
  • Structure : Shares the furan-oxadiazole-piperidine backbone but replaces indoline with a methylpiperidine-thioacetyl group.
  • Activity : Demonstrated antimicrobial properties (MIC: 30–40 µg/mL) but lacks reported kinase inhibition .

Indoline-Containing Analogues

3′-(5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-[1,1′-biphenyl]-3-carbaldehyde (DK2) ()
  • Structure : Combines oxadiazole with biphenyl-indoline derivatives.
  • Activity : PARP-1 inhibitor (IC₅₀: 0.8 µM), leveraging indoline’s planar structure for DNA repair pathway interference .
  • Key Difference : Absence of piperidine reduces solubility but increases lipophilicity, enhancing blood-brain barrier penetration.
2-(5-Substituted-2-phenyl-1H-indol-3-yl)-3-[5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]thiazolidin-4-ones ()
  • Structure: Oxadiazole linked to indole-thiazolidinone.
  • Activity: Broad-spectrum antimicrobial (MIC: 12.5–50 µg/mL) due to thiazolidinone’s membrane disruption properties .

Furan-Oxadiazole Hybrids

1-(5-(4-Chloro-3,5-dimethoxyphenyl)furan-2-yl)-2-ethoxy-2-(4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)ethanone (Compound 1003, )
  • Structure: Features a furan-oxadiazole-ethanone scaffold with chloro-dimethoxyphenyl substituents.
  • Activity : PDE10 inhibitor (IC₅₀: 3 nM), highlighting furan’s role in CNS-targeted therapies .
  • Key Difference : Ethoxy and methyl groups enhance metabolic stability but reduce indoline’s receptor-binding specificity.

Pharmacological Activity

Compound Target/Activity Potency (IC₅₀/MIC) Reference
AZD8835 PI3Kα/δ inhibition <10 nM
DK2 PARP-1 inhibition 0.8 µM
Compound 1003 PDE10 inhibition 3 nM
1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone Antimicrobial 30.2–43.2 µg/mL

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